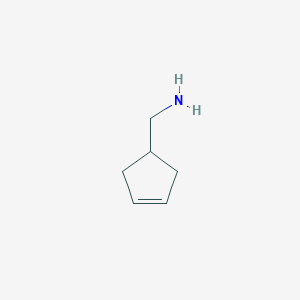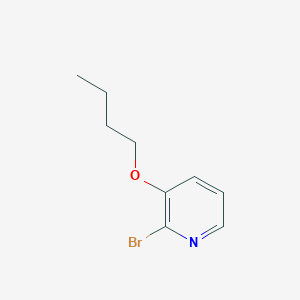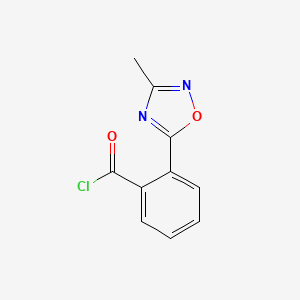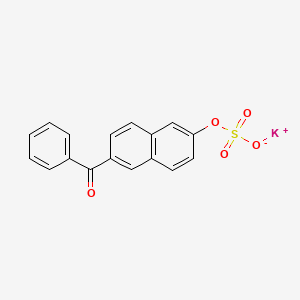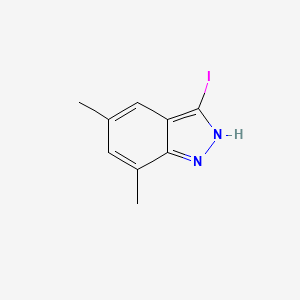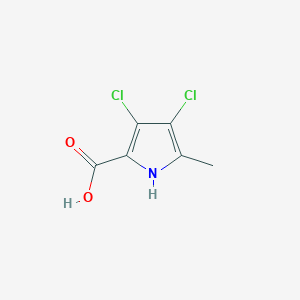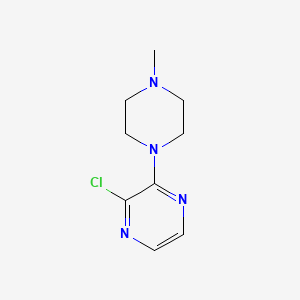
2-Cloro-3-(4-metilpiperazin-1-IL)pirazina
Descripción general
Descripción
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine is a pyrazine derivative with the chemical formula C9H13ClN4 . It has a molecular weight of 212.68 . It is commonly used in the pharmaceutical industry due to its diverse biological properties.
Synthesis Analysis
The synthesis of 2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine can be represented by the InChI code: 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 .Physical and Chemical Properties Analysis
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine is a solid substance . Its molecular weight is 212.68 .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
2-Cloro-3-(4-metilpiperazin-1-IL)pirazina: se utiliza en la síntesis de varios compuestos farmacéuticos. Su estructura sirve como un intermedio clave en el desarrollo de fármacos dirigidos a trastornos del sistema nervioso central debido a la presencia del anillo de piperazina, que es conocido por su actividad neurológica .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se explora para crear nuevos marcos orgánicos. La porción de pirazina puede actuar como un bloque de construcción para materiales porosos que tienen aplicaciones potenciales en almacenamiento de gases, tecnologías de separación y catálisis .
Síntesis Química
Este químico sirve como precursor en la síntesis de moléculas complejas. Su reactividad con diferentes reactivos permite la construcción de diversos compuestos heterocíclicos, que son valiosos en la química sintética .
Cromatografía
Las propiedades únicas del compuesto lo hacen adecuado como estándar en el análisis cromatográfico. Ayuda en la calibración del equipo y sirve como un compuesto de referencia para la separación de mezclas en química analítica .
Investigación Analítica
This compound: se utiliza en la investigación analítica para desarrollar métodos de detección sensibles para diversas sustancias. Su estabilidad y reactividad son beneficiosas para crear ensayos y pruebas .
Estudios Ambientales
Los investigadores utilizan este compuesto en estudios ambientales para comprender el comportamiento de los heterociclos que contienen nitrógeno. Ayuda a evaluar el impacto ambiental y las vías de degradación de estructuras similares .
Desarrollo Agroquímico
En la investigación agroquímica, este compuesto se investiga por su posible uso en el control de plagas. El anillo de piperazina se encuentra a menudo en compuestos con propiedades insecticidas .
Investigación Bioquímica
Por último, se utiliza en la investigación bioquímica para estudiar las interacciones enzima-sustrato. El anillo de pirazina puede imitar ciertos sustratos naturales, ayudando a comprender las vías bioquímicas .
Propiedades
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGVXLAHFBSFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621881 | |
| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313657-05-5 | |
| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1613479.png)
